molecular formula C24H23NO3S B14366422 2-(Benzenesulfinyl)-7-phenyl-7-(pyridin-3-yl)hept-6-enoic acid CAS No. 92571-68-1

2-(Benzenesulfinyl)-7-phenyl-7-(pyridin-3-yl)hept-6-enoic acid

Katalognummer: B14366422
CAS-Nummer: 92571-68-1
Molekulargewicht: 405.5 g/mol
InChI-Schlüssel: PZOXTIXDGCMRGI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Benzenesulfinyl)-7-phenyl-7-(pyridin-3-yl)hept-6-enoic acid is a complex organic compound characterized by its unique structure, which includes a benzenesulfinyl group, a phenyl group, and a pyridinyl group attached to a heptenoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzenesulfinyl)-7-phenyl-7-(pyridin-3-yl)hept-6-enoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Heptenoic Acid Backbone: This can be achieved through a series of aldol condensations and subsequent dehydration reactions.

    Introduction of the Benzenesulfinyl Group: This step often involves the reaction of a suitable benzenesulfinyl chloride with the heptenoic acid derivative under basic conditions.

    Attachment of the Phenyl and Pyridinyl Groups: These groups can be introduced through palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Benzenesulfinyl)-7-phenyl-7-(pyridin-3-yl)hept-6-enoic acid can undergo various chemical reactions, including:

    Oxidation: The benzenesulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to its corresponding sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl and pyridinyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of halogenated, nitrated, or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

2-(Benzenesulfinyl)-7-phenyl-7-(pyridin-3-yl)hept-6-enoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(Benzenesulfinyl)-7-phenyl-7-(pyridin-3-yl)hept-6-enoic acid involves its interaction with specific molecular targets and pathways. The benzenesulfinyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The phenyl and pyridinyl groups can participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Benzenesulfinyl)-7-phenyl-7-(pyridin-3-yl)hept-6-enoic acid is unique due to the presence of the benzenesulfinyl group, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from other similar compounds that may lack this functional group or have different substituents.

Eigenschaften

CAS-Nummer

92571-68-1

Molekularformel

C24H23NO3S

Molekulargewicht

405.5 g/mol

IUPAC-Name

2-(benzenesulfinyl)-7-phenyl-7-pyridin-3-ylhept-6-enoic acid

InChI

InChI=1S/C24H23NO3S/c26-24(27)23(29(28)21-13-5-2-6-14-21)16-8-7-15-22(19-10-3-1-4-11-19)20-12-9-17-25-18-20/h1-6,9-15,17-18,23H,7-8,16H2,(H,26,27)

InChI-Schlüssel

PZOXTIXDGCMRGI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=CCCCC(C(=O)O)S(=O)C2=CC=CC=C2)C3=CN=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.